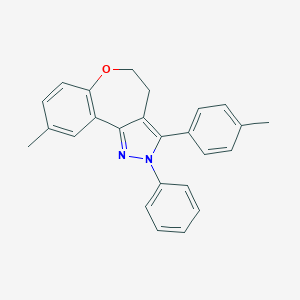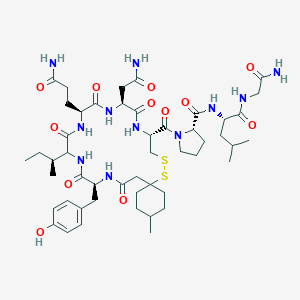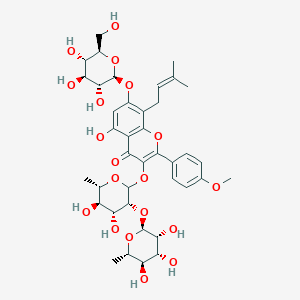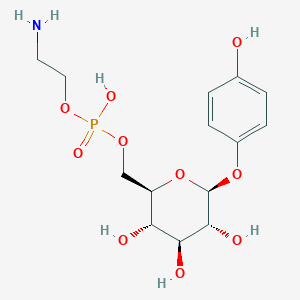
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxepinopyrazole class of compounds and has been studied extensively for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is not fully understood. However, it is believed that this compound interacts with various biological targets through a process known as allosteric modulation. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the active site, resulting in a change in the protein's conformation and activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- have been studied extensively. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- in lab experiments include its ability to interact with various biological targets and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-. Some of these directions include the development of more efficient synthesis methods, the identification of additional biological targets, and the optimization of its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Conclusion
In conclusion, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to interact with various biological targets and has potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. While further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential, the study of this compound holds promise for the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is achieved through a multi-step process. The first step involves the synthesis of 4-methylphenyl-2-nitrobenzene, which is then reduced to 4-methylphenyl-2-aminobenzene. The second step involves the reaction of 4-methylphenyl-2-aminobenzene with 3-phenyl-2-propen-1-ol to form the intermediate compound, which is then cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- has been studied extensively for its potential therapeutic applications. This compound has been shown to interact with several biological targets, including enzymes, receptors, and ion channels. Some of the potential therapeutic applications of this compound include its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
Eigenschaften
CAS-Nummer |
124392-75-2 |
|---|---|
Produktname |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- |
Molekularformel |
C25H22N2O |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
9-methyl-3-(4-methylphenyl)-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C25H22N2O/c1-17-8-11-19(12-9-17)25-21-14-15-28-23-13-10-18(2)16-22(23)24(21)26-27(25)20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
InChI-Schlüssel |
WFRNUOVWNCRHCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
Andere CAS-Nummern |
124392-75-2 |
Synonyme |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphen yl)-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)


![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)

![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)


![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)



